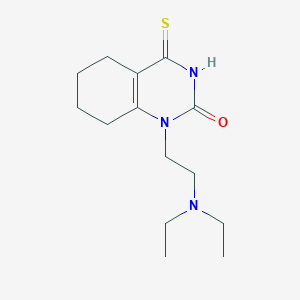

1-(2-(diethylamino)ethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Description

The compound 1-(2-(diethylamino)ethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a quinazolinone derivative characterized by a partially saturated bicyclic core (hexahydroquinazolinone) and a 4-thioxo functional group. Quinazolinones are renowned for diverse pharmacological activities, including antimicrobial, analgesic, and anti-inflammatory effects .

Properties

IUPAC Name |

1-[2-(diethylamino)ethyl]-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3OS/c1-3-16(4-2)9-10-17-12-8-6-5-7-11(12)13(19)15-14(17)18/h3-10H2,1-2H3,(H,15,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAZHRHGBCGJGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C2=C(CCCC2)C(=S)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the diethylaminoethyl group may allow for interactions with acidic residues in proteins or enzymes.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may potentially interfere with pathways involving protein-protein interactions or enzymatic reactions

Pharmacokinetics

The presence of the diethylaminoethyl group may enhance the compound’s solubility and absorption. The compound’s distribution, metabolism, and excretion are currently unknown and require further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structure, it may potentially alter protein function or disrupt enzymatic activity, leading to downstream effects on cellular processes

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the pH of its environment due to the presence of the diethylaminoethyl group

Biological Activity

1-(2-(diethylamino)ethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a synthetic organic compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : 1-(2-(diethylamino)ethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

- CAS Number : 920250-50-6

- Molecular Weight : 281.42 g/mol

Biological Activity Overview

The compound exhibits various biological activities including:

- Antimicrobial Activity : It has shown effectiveness against several bacterial strains.

- Antineoplastic Properties : Potential as an anticancer agent has been explored.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. The minimum inhibitory concentration (MIC) values against various pathogens were assessed using standard methods.

Table 1: Antimicrobial Activity of 1-(2-(diethylamino)ethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 14 | 64 |

| Bacillus subtilis | 16 | 32 |

| Escherichia coli | 8 | 1024 |

| Pseudomonas aeruginosa | 8 | 1024 |

| Candida albicans | 15 | 64 |

These results indicate that the compound is particularly effective against Gram-positive bacteria while showing limited activity against Gram-negative bacteria and fungi .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Studies have focused on its ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation. For example, it may modulate the activity of histone methyltransferases which are involved in epigenetic regulation .

Case Studies and Research Findings

Several case studies highlight the biological efficacy of this compound:

- Study on Antibacterial Activity : A comprehensive study evaluated the antibacterial effects against a range of pathogens. The results confirmed significant antibacterial activity with varying degrees of effectiveness depending on the bacterial strain .

- Anticancer Evaluation : In vitro studies demonstrated that the compound could inhibit cell viability in various cancer cell lines by inducing apoptosis through caspase activation pathways .

- Enzyme Inhibition Studies : Research indicated that the compound acts as a potent inhibitor of certain enzymes related to cancer progression and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activities

Key structural variations among quinazolinone derivatives influence their biological profiles. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison

Key Observations:

- Hexahydro Core: The target compound and QZL5 share a saturated bicyclic core, which may enhance metabolic stability compared to aromatic quinazolinones (e.g., ’s derivatives) .

- 4-Thioxo vs. 4-Oxo : The thioxo group in the target compound introduces sulfur, which increases electron density and may alter binding to enzymes or receptors compared to 4-oxo analogs like QZL7 .

- Side Chain Diversity: The diethylaminoethyl group in the target compound contrasts with QZL7’s methoxyphenyl and methyl groups. Such polar side chains can influence pharmacokinetics, including blood-brain barrier penetration or solubility .

Computational and ADMET Studies

QZL7 underwent molecular docking and ADMET profiling to predict bioavailability and toxicity .

Q & A

Q. Q1. What are the key structural features of 1-(2-(diethylamino)ethyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one, and how can they be confirmed experimentally?

Methodological Answer: The compound’s structure includes a hexahydroquinazolinone core, a thioxo group at position 4, and a diethylaminoethyl side chain. Structural confirmation requires:

- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹, and NH stretches at ~3200 cm⁻¹) .

- NMR spectroscopy to resolve proton environments (e.g., diethylaminoethyl protons at δ ~2.5–3.0 ppm and hexahydroquinazolinone ring protons at δ ~1.0–2.0 ppm) .

- X-ray crystallography for definitive stereochemical assignment, as demonstrated for similar quinazolinone derivatives .

Q. Q2. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Key strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to enhance reaction rates, as seen in analogous quinazolinone syntheses .

- Catalytic acid : Introduce HNO₃ or H₂SO₄ to facilitate cyclization, as shown in solvent-free methods for nitro-substituted derivatives .

- Purification : Recrystallization from ethanol or DCM, validated by melting point consistency (±2°C) and HPLC purity (>95%) .

Q. Q3. What analytical techniques are critical for characterizing impurities or byproducts during synthesis?

Methodological Answer:

- HPLC-MS to detect low-abundance impurities (e.g., unreacted intermediates or oxidation byproducts) .

- TLC monitoring (silica gel, ethyl acetate/hexane) to track reaction progress and isolate side products .

- 13C NMR DEPT experiments to distinguish between quaternary and CH/CH₂/CH₃ carbons in complex mixtures .

Advanced Research Questions

Q. Q4. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets (e.g., anti-microbial or anti-inflammatory activity)?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., Mycobacterium tuberculosis enzymes) .

- In vitro assays : Perform dose-response studies (IC₅₀ determination) against bacterial/fungal strains or cancer cell lines, comparing results with structurally similar derivatives .

- Modification of substituents : Synthesize analogs with varying substituents (e.g., replacing diethylaminoethyl with morpholino groups) to assess impact on activity .

Q. Q5. How should contradictory solubility data (e.g., in polar vs. nonpolar solvents) be resolved?

Methodological Answer:

- Solubility profiling : Use a standardized protocol (e.g., shake-flask method) across solvents (water, ethanol, DMSO) at 25°C .

- Thermodynamic analysis : Calculate Hansen solubility parameters to predict solvent compatibility .

- DSC/TGA : Evaluate thermal stability and polymorphic transitions that may affect solubility .

Q. Q6. What experimental designs are suitable for evaluating the compound’s environmental fate or toxicity?

Methodological Answer:

- Ecotoxicology assays : Follow OECD guidelines for acute toxicity testing in Daphnia magna or zebrafish embryos .

- Degradation studies : Use HPLC-UV to monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 7–9, UV light) .

- Bioaccumulation modeling : Apply EPI Suite to estimate logP and BCF values based on structural fragments .

Q. Q7. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

- Standardized conditions : Ensure consistent solvent (e.g., DMSO-d₆ vs. CDCl₃), temperature, and concentration during NMR acquisition .

- Referencing : Compare data with structurally validated analogs (e.g., 2,3-dihydroquinazolin-4(1H)-one derivatives) .

- Collaborative verification : Share raw spectral data via repositories like Zenodo for peer validation .

Q. Q8. What advanced synthetic methodologies could enhance stereochemical control in derivatives of this compound?

Methodological Answer:

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-phosphoric acids) for enantioselective synthesis of tetrahydroquinazolinone derivatives .

- Dynamic NMR : Use variable-temperature ¹H NMR to study ring-flipping dynamics and stabilize specific conformers .

- Crystallography-guided synthesis : Optimize reaction conditions to favor crystalline intermediates with desired stereochemistry .

Q. Q9. How can the compound’s potential as a drug candidate be evaluated beyond in vitro assays?

Methodological Answer:

- Pharmacokinetic studies : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS .

- In vivo models : Test efficacy in murine infection models (e.g., Leishmania donovani) with dose-ranging and toxicity endpoints .

- ADMET prediction : Use SwissADME or ADMETlab to forecast absorption, distribution, and toxicity profiles .

Q. Q10. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, solvent volume, and catalyst loading .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

- Green chemistry metrics : Calculate E-factor and atom economy to ensure sustainability during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.